3-Oxo-2-(thiophen-2-yl)propanenitrile
Overview
Description
Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile is an organic compound that features a thiophene ring, a nitrile group, and a hydroxymethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(thiophen-2-yl)propanenitrile typically involves the condensation of thiophene derivatives with nitrile-containing compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . This reaction is carried out under basic conditions and often requires a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Alpha-hydroxy ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-(Hydroxymethylene)-2-furanacetonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Alpha-(Hydroxymethylene)-2-pyrroleacetonitrile: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in various applications .
Properties
IUPAC Name |
3-hydroxy-2-thiophen-2-ylprop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMRUXPSESSECC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257386 | |
Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76172-81-1 | |
Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76172-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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